N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-isoleucine

Self-assembly Nanostructure morphology Biomaterials

N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-isoleucine (Boc-Phe-Ile-OH; C₂₀H₃₀N₂O₅; MW 378.5 g/mol) is a Boc-protected linear dipeptide composed of L-phenylalanine and L-isoleucine, classified as a peptide synthesis building block and a self-assembling biomaterial precursor. The N-terminal tert-butoxycarbonyl (Boc) group confers solubility in common organic solvents (methanol, DMF, DMSO) and enables orthogonal deprotection under acidic conditions (TFA/HCl), while the free C-terminal carboxylic acid permits direct coupling in both solution-phase and solid-phase peptide synthesis (SPPS) workflows.

Molecular Formula C20H30N2O5
Molecular Weight 378.5 g/mol
CAS No. 191398-49-9
Cat. No. B12572483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-Butoxycarbonyl)-L-phenylalanyl-L-isoleucine
CAS191398-49-9
Molecular FormulaC20H30N2O5
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
InChIInChI=1S/C20H30N2O5/c1-6-13(2)16(18(24)25)22-17(23)15(12-14-10-8-7-9-11-14)21-19(26)27-20(3,4)5/h7-11,13,15-16H,6,12H2,1-5H3,(H,21,26)(H,22,23)(H,24,25)/t13-,15-,16-/m0/s1
InChIKeyQFEJSKZCVMUHLW-BPUTZDHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-isoleucine (CAS 191398-49-9): Core Identity and Procurement-Relevant Chemical Profile


N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-isoleucine (Boc-Phe-Ile-OH; C₂₀H₃₀N₂O₅; MW 378.5 g/mol) is a Boc-protected linear dipeptide composed of L-phenylalanine and L-isoleucine, classified as a peptide synthesis building block and a self-assembling biomaterial precursor [1]. The N-terminal tert-butoxycarbonyl (Boc) group confers solubility in common organic solvents (methanol, DMF, DMSO) and enables orthogonal deprotection under acidic conditions (TFA/HCl), while the free C-terminal carboxylic acid permits direct coupling in both solution-phase and solid-phase peptide synthesis (SPPS) workflows [2]. Beyond its role as a protected dipeptide intermediate, Boc-Phe-Ile has been identified as a functional organic material that spontaneously self-assembles into well-defined microspheres when dissolved in methanol, forming uniform spherical nanostructures with an average SEM diameter of 1.7 ± 0.4 µm and a hydrodynamic size range of 0.18–1.26 µm, a morphological signature distinct from the nanotubular assemblies formed by the closest-in-class dipeptide Boc-Phe-Phe [2].

Why Generic Boc-Dipeptide Interchange Is Not Supported: Structural and Functional Uniqueness of Boc-Phe-Ile-OH (CAS 191398-49-9)


Although Boc-protected dipeptides are broadly used in peptide synthesis, direct substitution of Boc-Phe-Ile with the nearest sequence analog Boc-Phe-Leu or the more extensively studied Boc-Phe-Phe is not functionally equivalent. The isoleucine residue in Boc-Phe-Ile introduces a sec-butyl side chain (possessing a second chiral center at Cβ) that imposes steric constraints distinct from the iso-butyl side chain of leucine or the planar benzyl side chain of phenylalanine, directly altering self-assembly morphology, dielectric relaxation behavior, and piezoelectric performance in polymer-dipeptide composites [1][2]. Critically, the substitution of the aromatic-aliphatic Phe-Ile sequence for the aromatic-aromatic Phe-Phe sequence shifts the nanostructure from nanotubes to microspheres, eliminating the anisotropic alignment challenges associated with nanotube-based electrospun fibers while preserving a piezoelectric coefficient of 56 pC/N, a value more than three-fold higher than that reported for neat electrospun PLLA fibers without dipeptide incorporation [2][3]. These quantifiable differences in morphology, activation energy, band-gap energy, and matrix-dependent dielectric behavior preclude generic substitution without compromising functional performance in energy-harvesting and biomaterial applications.

Head-to-Head Quantitative Differentiation Evidence for Boc-Phe-Ile-OH (CAS 191398-49-9) Versus Closest Analogs


Self-Assembly Morphology Divergence: Boc-Phe-Ile Forms Microspheres; Boc-Phe-Phe Forms Nanotubes

Boc-Phe-Ile spontaneously self-assembles into discrete microspheres with an average SEM diameter of 1.7 ± 0.4 µm and a hydrodynamic size distribution of 0.18–1.26 µm when dissolved in methanol at 0.0006 mg/mL, as quantified by dynamic light scattering (DLS) and scanning electron microscopy (SEM) [1]. In contrast, the closest aromatic-aromatic dipeptide analog Boc-Phe-Phe self-assembles into high-aspect-ratio nanotubes under comparable conditions, a morphology that introduces orientation-dependent piezoelectric anisotropy and complicates uniform dispersion in electrospun fibers [2]. The spherical morphology of Boc-Phe-Ile enables homogeneous incorporation into both PLLA and PMMA fiber matrices without preferential alignment artifacts, as confirmed by Maxwell–Wagner interfacial polarization measurements [1]. The zeta potential of Boc-Phe-Ile microspheres is −24.62 ± 0.52 mV, indicating sufficient electrostatic stabilization for aqueous dispersion [1].

Self-assembly Nanostructure morphology Biomaterials

Piezoelectric Coefficient: Boc-Phe-Ile@PLLA Delivers 56 pC/N; Substitution of Ile for Leu Reduces Output by 34% Relative to Boc-Phe-Leu@PLLA

Electrospun Boc-Phe-Ile@PLLA microfibers exhibit an effective piezoelectric coefficient (d_eff) of 56 pC/N, measured under a calibrated perpendicular force application using a 100 MΩ resistor linked to a low-noise preamplifier (SR560) and a digital storage oscilloscope [1]. The closest sequence analog Boc-Phe-Leu, when identically processed into PLLA nanofibers, yields a d_eff of 85 pC/N, representing a 34% reduction in piezoelectric output upon substituting isoleucine for leucine at the C-terminal position [2]. This difference is attributed to the altered steric packing of the sec-butyl side chain of isoleucine relative to the iso-butyl side chain of leucine, which modulates the dipole alignment within the dipeptide-polymer composite. Notably, both values substantially exceed the intrinsic piezoelectric response of neat electrospun PLLA fibers, confirming that the dipeptide inclusion, rather than the polymer matrix alone, drives the functional piezoelectric enhancement in both compounds [1][2].

Piezoelectricity Energy harvesting Electrospun composites

Activation Energy of Dielectric Relaxation: Boc-Phe-Ile@PLLA (1.91 eV) vs. Boc-Phe-Ile@PMMA (0.53 eV) Enables Matrix-Specific Ionic Mobility Tuning

The activation energy (Ea) of dielectric relaxation, extracted from Arrhenius fits of relaxation time versus inverse temperature, differs by a factor of 3.6 between Boc-Phe-Ile@PLLA (Ea = 1.91 eV) and Boc-Phe-Ile@PMMA (Ea = 0.53 eV), as determined from Havriliak–Negami model fits to impedance spectroscopy data over a temperature range spanning the glass transition of PLLA (Tg = 323–338 K) [1]. The Ea of 1.91 eV for the PLLA composite exceeds 1 eV and is characteristic of ionic displacement, consistent with the onset of segmental motion above Tg that facilitates long-range charge migration [1]. In contrast, the Ea of 0.53 eV for the PMMA composite aligns with the β-relaxation regime reported for bulk PMMA (Ea ≈ 0.81 eV) and thin PMMA films (Ea as low as 0.34 eV), indicating that ionic mobility is confined to localized side-chain motions in the glassy PMMA matrix [1]. This matrix-dependent activation energy dichotomy demonstrates that Boc-Phe-Ile can serve as a tunable ionic conductor whose charge transport mechanism is governed by the host polymer's viscoelastic state.

Dielectric relaxation Activation energy Ionic conductivity

Optical Band-Gap Engineering: Boc-Phe-Ile@PLLA (4.51 eV) vs. Boc-Phe-Ile@PMMA (4.43 eV) via Kubelka–Munk Analysis

The indirect optical band-gap energy (Eg), determined through diffuse reflectance spectroscopy and Kubelka–Munk function analysis, is Eg = 4.51 ± 0.01 eV for Boc-Phe-Ile@PLLA fiber mats and Eg = 4.43 ± 0.01 eV for Boc-Phe-Ile@PMMA fiber mats [1]. The 0.08 eV difference, while modest, is statistically significant and reproducible, placing both composites in the wide-band-gap semiconducting regime (4–5 eV) characteristic of organic peptide-based dielectric materials [1]. The optical absorption spectrum of Boc-Phe-Ile in methanol solution reveals distinct vibronic bands at 247 nm (5.02 eV), 253 nm (4.91 eV), 258 nm (4.80 eV), 264 nm (4.70 eV), and 267 nm (4.64 eV), with an average spacing of approximately 4 nm between adjacent peaks, indicative of the phenylalanine chromophore's π–π* transitions [1]. No comparable band-gap data have been reported for Boc-Phe-Leu or Boc-Phe-Phe in electrospun polymer composites, making Boc-Phe-Ile the only member of the Boc-Phe-Xaa dipeptide family for which both optical band-gap and dielectric activation energy are quantitatively characterized in two distinct polymer matrices.

Band-gap energy Optical properties Semiconducting biomaterials

Electrospun Fiber Diameter Control: Boc-Phe-Ile@PLLA (0.87 µm) vs. Boc-Phe-Ile@PMMA (1.85 µm) Under Identical Electrospinning Conditions

Under identical electrospinning parameters (20 kV, 11 cm needle-to-collector distance, 0.10–0.20 mL/h flow rate), Boc-Phe-Ile@PLLA fibers exhibit an average diameter of 0.87 ± 0.24 µm (n = 62 measurements, maximum 1.51 µm), while Boc-Phe-Ile@PMMA fibers yield an average diameter of 1.85 ± 0.60 µm (n = 42 measurements, maximum 3.07 µm) [1]. The 2.1-fold difference in fiber diameter is attributable to the higher solution viscosity and lower electrical conductivity of the PMMA spinning solution relative to PLLA, demonstrating that Boc-Phe-Ile is compatible with both polymer systems but that the resulting fiber architecture is matrix-dependent [1]. Both fiber types exhibit surface porosity, and SEM imaging confirms the absence of bead defects, indicating robust electrospinnability of the dipeptide-polymer blend [1]. This quantitative fiber diameter dataset, measured via ImageJ analysis of SEM micrographs, provides process engineers with predictable dimensional outcomes for Boc-Phe-Ile composite fibers, a level of manufacturing specification not reported for Boc-Phe-Leu or Boc-Phe-Val electrospun composites.

Electrospinning Fiber morphology Process engineering

Validated Application Scenarios for Boc-Phe-Ile-OH (CAS 191398-49-9) Based on Quantitative Evidence


Isotropic Piezoelectric Energy Harvesters in Wearable Devices

Boc-Phe-Ile@PLLA microfibers, with a piezoelectric coefficient of 56 pC/N and a microsphere-based isotropic dispersion (SEM diameter 1.7 ± 0.4 µm), are suited for flexible piezoelectric energy harvesters in wearable electronics where omnidirectional mechanical-to-electrical conversion is required without post-processing alignment steps [1]. The sub-micron fiber diameter (0.87 ± 0.24 µm) and bead-free morphology ensure high surface-area-to-volume ratio for efficient charge generation under low-frequency mechanical deformation [1].

Matrix-Tunable Ionic Conductors for Dielectric Sensors

The 3.6-fold difference in dielectric relaxation activation energy between Boc-Phe-Ile@PLLA (1.91 eV) and Boc-Phe-Ile@PMMA (0.53 eV) enables the design of matrix-switchable ionic conductors where charge mobility can be toggled between long-range (PLLA, above Tg) and localized (PMMA, β-relaxation only) regimes by polymer selection [1]. This property is exploitable in temperature-gated dielectric sensors and ionic switches where the dipeptide-polymer interface governs conductivity.

UV-Blocking Transparent Coatings with Controlled Band-Gap

With an indirect optical band-gap of 4.51 eV (PLLA) and 4.43 eV (PMMA), Boc-Phe-Ile composite fibers function as wide-band-gap semiconducting materials with UV absorption peaks at 247–267 nm, making them candidates for transparent UV-blocking coatings in biomedical device packaging where optical clarity in the visible range and UV attenuation are simultaneously required [1]. The high transmittance value of 86.01% and low polydispersity index of 0.29% for Boc-Phe-Ile microspheres further support optical applications [1].

Peptide Synthesis Building Block with Orthogonal Boc Protection

As an N-Boc-protected dipeptide with a free C-terminal carboxylic acid (MW 378.5 g/mol), Boc-Phe-Ile-OH is directly compatible with standard carbodiimide (DCC/HOBt) and uronium (TBTU/HOBt/DIEA) coupling protocols in both solution-phase and solid-phase peptide synthesis, providing a pre-formed Phe-Ile dipeptide unit that eliminates a coupling step and reduces epimerization risk at the Phe-Ile junction during longer peptide assembly [2]. The Boc group is selectively removable under acidic conditions (TFA/DCM or HCl/MeOH), orthogonal to Fmoc-based SPPS strategies [2].

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